molecular formula C5H11ClHgN2O2 B1614676 Chlormerodrin CAS No. 62-37-3

Chlormerodrin

Cat. No.: B1614676
CAS No.: 62-37-3
M. Wt: 367.20 g/mol
InChI Key: BJFGVYCULWBXKF-UHFFFAOYSA-M
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Description

Chlormerodrin is a mercurial compound with the chemical formula C₅H₁₁ClHgN₂O₂. It was historically used as a diuretic and has been employed in medical imaging due to its ability to bind with mercury isotopes. The compound was commercially available from 1952 until 1974 and was primarily used to treat patients with heart failure . due to its toxic side effects, it has been largely replaced by safer alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlormerodrin can be synthesized through the reaction of 3-chloro-2-methoxypropylamine with mercuric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the mercurial compound.

Industrial Production Methods: Industrial production of this compound involves the careful handling of mercury compounds due to their toxicity. The process includes:

  • Dissolving mercuric chloride in water.
  • Adding 3-chloro-2-methoxypropylamine to the solution.
  • Maintaining the reaction mixture at a specific temperature to facilitate the formation of this compound.
  • Purifying the product through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Chlormerodrin undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The mercurial center can undergo redox reactions, altering the oxidation state of mercury.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride can be used.

Major Products:

    Substitution Reactions: Yield various organomercury compounds depending on the nucleophile used.

    Oxidation and Reduction Reactions: Result in different mercury oxidation states and corresponding organic products.

Scientific Research Applications

Chlormerodrin has been utilized in various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Chlormerodrin is unique among mercurial diuretics due to its specific chemical structure and mode of action. Similar compounds include:

    Mercuric Chloride: A simple mercury compound with toxic properties.

    Mercuric Nitrate: Used in various industrial applications but not as a diuretic.

    Mercuric Oxide: Employed in some chemical reactions and industrial processes.

Compared to these compounds, this compound’s ability to act as a diuretic and its use in medical imaging make it distinct. its toxic side effects have led to its replacement by safer alternatives in clinical settings .

Properties

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl]-chloromercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFGVYCULWBXKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N)C[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClHgN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.92e+01 g/L
Record name Chlormerodrin
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Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known.
Record name Chlormerodrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00534
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CAS No.

10375-56-1, 62-37-3
Record name Chlormerodrin Hg 197 [USAN:USP]
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Record name Chlormerodrin
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Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152.5 °C
Record name Chlormerodrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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